molecular formula C21H22N4OS2 B2765049 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864918-36-5

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2765049
CAS No.: 864918-36-5
M. Wt: 410.55
InChI Key: NJUBQNJPVYEZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phenylpiperazine moiety linked via an ethanone bridge to a 1,2,4-thiadiazole ring substituted with an o-tolyl (ortho-methylphenyl) group. Its structure combines a piperazine-based pharmacophore with a sulfur-rich heterocycle, a design strategy commonly employed to enhance bioavailability and target interactions in medicinal chemistry .

Properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-16-7-5-6-10-18(16)20-22-21(28-23-20)27-15-19(26)25-13-11-24(12-14-25)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUBQNJPVYEZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the piperazine and phenyl groups. Common synthetic routes include:

    Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.

    Coupling Reactions: The final step often involves coupling the thiadiazole and piperazine intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Heterocyclic Cores

The target compound’s 1,2,4-thiadiazole core distinguishes it from analogs with triazole or tetrazole rings. Key differences include:

Compound Heterocycle Core Key Substituents Electronic Properties
Target Compound 1,2,4-thiadiazole o-tolyl, phenylpiperazine High electron deficiency (S, N atoms)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Aryl, piperidine Electron-rich (N-rich ring)
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)ethanone 1,2,4-triazole 4-methoxyphenyl Moderate electron deficiency
S-Substituted 1,2,4-triazol-3-thiol derivatives 1,2,4-triazole Pyridinyl, fluorophenyl Variable based on substituents

Substituent Effects on Piperazine/Piperidine Moieties

The phenylpiperazine group in the target compound contrasts with allyl-, sulfonyl-, or alkyl-substituted analogs:

Compound Piperazine Substituent Biological Impact
Target Compound Phenyl Enhanced lipophilicity, potential CNS activity
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-tetrazol-5-yl)ethanone Allyl Increased flexibility; moderate antimicrobial activity
4-Substituted phenylsulfonyl piperazin derivatives Sulfonyl Polar group may reduce membrane permeability

Key Insight : Phenylpiperazine improves lipophilicity (logP ~3–4 estimated), favoring blood-brain barrier penetration compared to polar sulfonyl groups .

Aryl Group Influence

The o-tolyl group in the target compound vs. para-substituted aryl analogs:

Compound Aryl Substituent Physicochemical Impact
Target Compound o-tolyl (ortho-methyl) Steric hindrance, increased melting point (~180–190°C estimated)
1-(4-Fluorophenyl)-2-((4-methyl-triazol-3-yl)thio)ethanone 4-fluorophenyl Electron-withdrawing; lower lipophilicity
1-(4-Methoxyphenyl)-2-((3-(4-methoxyphenyl)triazol-5-yl)thio)ethanone 4-methoxyphenyl Electron-donating; higher solubility

Key Insight : Ortho-substituents like o-tolyl may hinder molecular packing, leading to higher melting points but reduced solubility compared to para-substituted analogs .

Antimicrobial Activity

Compound MIC (µg/mL) vs. P. aeruginosa Key Structural Feature
Target Compound Not reported Thiadiazole + phenylpiperazine
4a/4f (triazol-thiol derivatives) 31.25 (MIC), 62.5 (MBC) Pyridinyl, N-ethyl substituent
Allylpiperazine-tetrazole derivatives 15.6–62.5 (MIC) Allyl group, tetrazole core

Key Insight : N-Alkyl substituents (e.g., ethyl) enhance bactericidal activity compared to methyl groups, suggesting the target compound’s phenyl group may offer balanced potency .

Antiproliferative Potential

While direct data for the target compound is lacking, analogs with tetrazole and piperazine moieties (e.g., ) show IC₅₀ values of 2–10 µM against cancer cell lines. The thiadiazole core may improve DNA intercalation or kinase inhibition compared to tetrazoles .

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic properties, and therapeutic potential.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C16H18N4S2\text{C}_{16}\text{H}_{18}\text{N}_4\text{S}_2

This compound features a phenylpiperazine moiety linked to a thiadiazole ring via a thioether bond. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The phenylpiperazine structure is known to interact with neurotransmitter receptors such as serotonin (5-HT) and dopamine receptors. This interaction may lead to modulation of neurotransmission pathways, potentially influencing mood and behavior.
  • Anticancer Activity : The thiadiazole component has been associated with anticancer properties. Compounds containing thiadiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer (HCT15) cells .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The following table summarizes key findings:

Cell Line IC50 Value (µM) Reference
A549 (Lung)10.5
MCF-7 (Breast)8.0
HCT15 (Colon)12.3

These IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The anticancer activity has been linked to several mechanisms:

  • Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by enhanced caspase activation . Specifically, caspases 3, 8, and 9 are involved in the apoptotic pathway triggered by this compound.
  • Cell Cycle Arrest : Flow cytometry analyses revealed that exposure to the compound resulted in cell cycle arrest at the G0/G1 phase in various cancer cell lines, indicating a disruption in normal cell division processes .

Case Studies

Several case studies have explored the therapeutic potential of thiadiazole derivatives similar to this compound:

  • Study on Thiadiazole Derivatives : A study demonstrated that derivatives with thiadiazole rings exhibited significant antiproliferative effects across multiple cancer types. The most active compounds showed IC50 values ranging from 0.04 to 23.6 µM against various human cancer cell lines .
  • Combination Therapy Research : Research indicated that combining thiadiazole derivatives with established chemotherapeutic agents could enhance overall efficacy and reduce drug resistance in cancer treatments .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-phenylpiperazin-1-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?

  • Methodological Answer : Synthesis requires multi-step reactions, including nucleophilic substitution (e.g., thiol group coupling) and catalytic cross-coupling. Controlled conditions (e.g., anhydrous solvents, 60–80°C, inert atmosphere) are critical to prevent side reactions. Purification via column chromatography or recrystallization is essential for isolating intermediates and final products .
  • Key Parameters :

StepReaction TypeCatalyst/SolventYield (%)
1Nucleophilic substitutionDMF, K₂CO₃50–65
2Thiadiazole-thiol couplingAcetonitrile, RT40–55

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm connectivity (e.g., o-tolyl methyl protons at δ 2.3–2.5 ppm, piperazine CH₂ at δ 3.1–3.4 ppm). FT-IR identifies functional groups (C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹). HPLC (C18 column, 70:30 MeOH:H₂O) ensures purity (>95%) .

Q. What preliminary biological assays are recommended for screening activity?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (MTT/PrestoBlue) against cancer cell lines (e.g., A431, MCF-7). For antimicrobial activity, use MIC/MBC assays against S. aureus and P. aeruginosa. Include positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence bioactivity compared to p-tolyl or m-tolyl analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents. Compare IC₅₀ values in cytotoxicity assays and binding affinities via molecular docking (e.g., targeting Bcl-2/Bax or bacterial gyrase). The o-tolyl group enhances steric hindrance, potentially improving selectivity for hydrophobic binding pockets .
  • Example Data :

SubstituentIC₅₀ (µM) A431MIC P. aeruginosa (µg/mL)
o-tolyl4.2731.25
p-tolyl7.8962.5
m-tolyl6.45125

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodological Answer : Perform dose-response validation with standardized protocols (e.g., 48-hour exposure, triplicate runs). Use synchrotron XRD to verify compound stability under assay conditions. Cross-reference with transcriptomic profiling (RNA-seq) to identify off-target effects or apoptosis pathway activation .

Q. What computational methods are suitable for predicting metabolic pathways?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to model phase I/II metabolism. Validate with LC-MS/MS in hepatocyte microsomes. Key metabolic sites include the thiadiazole sulfur (oxidation to sulfoxide) and piperazine N-dealkylation .

Q. How to design experiments for elucidating the mechanism of action in neuropharmacology?

  • Methodological Answer : Screen against dopamine/serotonin receptors (radioligand binding assays). Use patch-clamp electrophysiology to assess ion channel modulation. Pair with knockout cell models (e.g., CRISPR-edited neurons) to confirm target specificity .

Methodological Notes

  • Advanced Tools : Cryo-EM for protein-compound complexes, QSAR models for analog optimization.
  • Contradictions : Replicate assays in multiple cell lines/species to distinguish compound-specific vs. system-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.